Succinonitrile, isopropyl-

CAS No.: 1115-37-3

Cat. No.: VC14105171

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1115-37-3 |

|---|---|

| Molecular Formula | C7H10N2 |

| Molecular Weight | 122.17 g/mol |

| IUPAC Name | 2-propan-2-ylbutanedinitrile |

| Standard InChI | InChI=1S/C7H10N2/c1-6(2)7(5-9)3-4-8/h6-7H,3H2,1-2H3 |

| Standard InChI Key | QZPWDZBGUWBAOQ-UHFFFAOYSA-N |

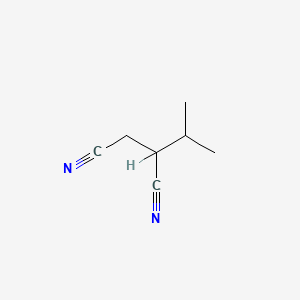

| Canonical SMILES | CC(C)C(CC#N)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Succinonitrile, isopropyl- is systematically named as 2-(isopropyl)butanedinitrile, reflecting its branched alkyl chain attached to the central carbon of the succinonitrile framework. The IUPAC name underscores its derivation from succinonitrile (butanedinitrile), where one hydrogen atom is replaced by an isopropyl group (-CH(CH₃)₂) . The structural formula is represented as NC-CH₂-C(CH(CH₃)₂)-CN, highlighting the symmetrical placement of nitrile groups flanking the substituted carbon.

Synthesis and Production Pathways

Modern Approaches

Advances in nitrile chemistry suggest potential pathways utilizing catalytic cyanation or cross-coupling reactions. For instance, palladium-catalyzed cyanation of isopropyl-substituted alkenes could theoretically yield the target compound, though experimental validation is lacking. The absence of reported synthesis protocols underscores the need for methodological development in this area.

Physicochemical Properties

Thermal Stability and Phase Behavior

Solubility and Reactivity

Succinonitrile is slightly soluble in water but miscible with polar organic solvents like methanol . The isopropyl variant’s solubility profile is anticipated to favor nonpolar media due to increased hydrophobicity, though experimental confirmation is needed. Reactivity studies are absent, but the nitrile groups’ susceptibility to hydrolysis or reduction—common in nitrile chemistry—likely persists.

Applications and Industrial Relevance

Analytical and Spectroscopic Uses

The compound’s gas-phase fragmentation patterns, characterized by an AE of 11.7 eV, make it a candidate for mass spectrometry calibration or mechanistic studies of nitrile ionization . Its distinct fragmentation products (e.g., C₃H₆) could serve as diagnostic markers in analytical workflows.

Future Directions and Research Gaps

The dearth of experimental data on succinonitrile, isopropyl- highlights critical research needs:

-

Synthetic Optimization: Development of scalable, high-yield synthesis routes.

-

Thermodynamic Profiling: Determination of melting/boiling points, solubility, and stability under varying conditions.

-

Toxicological Studies: Establishment of exposure limits and metabolic pathways.

-

Application-Specific Testing: Exploration in battery electrolytes, polymer matrices, and catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume